Calciumdodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

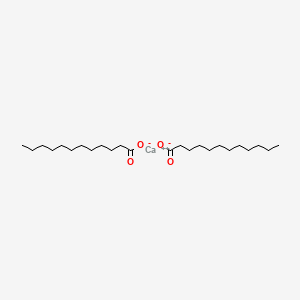

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H46CaO4 |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

calcium;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

HIAAVKYLDRCDFQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is a white, powdery solid with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] In pharmaceutical formulations, it is primarily used as a lubricant, emulsifier, and stabilizer.[1] Its biocompatibility and specific physical properties make it a valuable excipient in drug development. This guide provides a comprehensive overview of the chemical properties of calcium dodecanoate, including detailed experimental protocols for its synthesis and analysis, and a discussion of its biological activities.

Chemical and Physical Properties

Calcium dodecanoate is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two dodecanoate anions (C₁₂H₂₃O₂⁻).

Quantitative Data

The key chemical and physical properties of calcium dodecanoate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆CaO₄ | [1][2] |

| Molecular Weight | 438.70 g/mol | [1][2] |

| CAS Number | 4696-56-4 | [1][2] |

| Appearance | White, powdery solid | [1] |

| Melting Point | ~182 °C (decomposes) | |

| Solubility | Sparingly soluble in water. Soluble in hot organic solvents. | |

| Density | Approximately 1.02 g/cm³ |

Experimental Protocols

Synthesis of Calcium Dodecanoate via Neutralization Reaction

This protocol describes the synthesis of calcium dodecanoate by the direct neutralization of lauric acid with calcium hydroxide. This method is straightforward and yields a high-purity product.

Materials:

-

Lauric acid (Dodecanoic acid, C₁₂H₂₄O₂)

-

Calcium hydroxide (Ca(OH)₂)

-

Ethanol (95%)

-

Deionized water

-

Beakers

-

Magnetic stirrer with heating plate

-

Stir bar

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Dissolution of Lauric Acid: In a 500 mL beaker, dissolve 40.0 g (0.2 mol) of lauric acid in 200 mL of 95% ethanol. Heat the mixture gently to approximately 60°C while stirring to ensure complete dissolution.

-

Preparation of Calcium Hydroxide Slurry: In a separate 250 mL beaker, prepare a slurry of 7.41 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water.

-

Neutralization Reaction: Slowly add the calcium hydroxide slurry to the ethanolic solution of lauric acid while maintaining the temperature at 60°C and stirring vigorously. A white precipitate of calcium dodecanoate will form immediately.

-

Reaction Completion: Continue stirring the mixture at 60°C for 2 hours to ensure the reaction goes to completion.

-

Filtration: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate on the filter paper three times with 50 mL of deionized water to remove any unreacted starting materials and soluble byproducts. Follow this with a wash of 50 mL of cold ethanol to remove excess water and aid in drying.

-

Drying: Transfer the filtered cake to a watch glass and dry in an oven at 80°C for 12 hours or until a constant weight is achieved.

-

Characterization: The final product should be a fine, white powder. The yield and purity can be determined using the analytical techniques described below.

Caption: Workflow for the synthesis of calcium dodecanoate via neutralization.

Analytical Characterization

FT-IR spectroscopy is used to identify the functional groups present in calcium dodecanoate and confirm the formation of the salt.

Sample Preparation:

-

Prepare a KBr pellet by mixing approximately 1 mg of the synthesized calcium dodecanoate with 100 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Expected Results:

-

The disappearance of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹).[3]

-

The appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1578 cm⁻¹ and 1420 cm⁻¹, respectively. The separation between these two peaks is indicative of the coordination mode of the carboxylate group with the metal ion.

-

The presence of C-H stretching vibrations of the alkyl chain in the region of 2850-2960 cm⁻¹.[3]

TGA is used to evaluate the thermal stability and decomposition profile of calcium dodecanoate.

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried calcium dodecanoate powder into an alumina crucible.

Instrument Parameters:

-

Thermogravimetric Analyzer: A standard TGA instrument.

-

Temperature Range: 25°C to 600°C

-

Heating Rate: 10°C/min

-

Atmosphere: Nitrogen, with a flow rate of 20 mL/min

Expected Results:

-

The TGA curve will show the mass of the sample as a function of temperature.

-

Calcium dodecanoate is expected to be thermally stable up to approximately 350-400°C.

-

Above this temperature, a significant weight loss will be observed, corresponding to the decomposition of the compound. The final residue is typically calcium carbonate (CaCO₃) or calcium oxide (CaO) depending on the final temperature and atmosphere.

PXRD is used to determine the crystalline structure of the synthesized calcium dodecanoate.

Sample Preparation:

-

The dried powder of calcium dodecanoate is gently packed into a sample holder. Ensure a flat and even surface.

Instrument Parameters:

-

Diffractometer: A standard powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 50°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

Expected Results:

-

The diffractogram will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of calcium dodecanoate.

-

The positions and intensities of the diffraction peaks can be compared with literature data or databases (e.g., ICDD) to confirm the identity and phase purity of the synthesized product. The pattern is expected to show sharp peaks, indicating a well-ordered crystalline material.[3][4]

Biological Activity and Signaling Pathways

Calcium dodecanoate does not have a direct, specific signaling pathway that it activates or inhibits as an intact molecule. Instead, its biological effects are primarily attributed to its dissociation into its constituent ions in an aqueous environment: calcium ions (Ca²⁺) and dodecanoate (laurate) anions.

Bactericidal Action of Dodecanoate (Lauric Acid)

The dodecanoate anion, the conjugate base of lauric acid, is known to possess significant bactericidal properties, particularly against Gram-positive bacteria.[5][6] The primary mechanism of action is the disruption of the bacterial cell membrane.

Mechanism:

-

Intercalation: The hydrophobic alkyl chain of the dodecanoate anion intercalates into the lipid bilayer of the bacterial cell membrane.

-

Membrane Disruption: This intercalation disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[7]

-

Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions and metabolites.[8]

-

Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of cellular contents inhibit vital cellular processes, ultimately leading to bacterial cell death.

References

- 1. nbinno.com [nbinno.com]

- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and X-ray diffraction study of calcium salts of some carboxylic acidsa) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aclr.com.es [aclr.com.es]

- 7. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of Calcium Dodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of calcium dodecanoate, a versatile alkaline earth metal carboxylate. It details the most common and effective synthesis methodologies, including precipitation and neutralization reactions. This document furnishes detailed experimental protocols, presents key quantitative data in structured tables for comparative analysis, and offers visualizations of the synthesis workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, chemical synthesis, and pharmaceutical drug development.

Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). Its chemical formula is Ca(C₁₁H₂₃COO)₂. It is a white, waxy powder that is insoluble in water and soluble in organic solvents[1]. This compound and its analogs are utilized in a variety of industrial and pharmaceutical applications, serving as lubricants, emulsifiers, stabilizers, and anti-caking agents[][3][4][5]. In the pharmaceutical industry, it is primarily used as an excipient in tablet and capsule formulations to improve powder flow and prevent adhesion to manufacturing equipment[1][]. Its biocompatibility and physicochemical properties also make it a candidate for investigation in drug delivery systems.

This guide will focus on the two primary methods for the laboratory- and industrial-scale synthesis of calcium dodecanoate: precipitation (also known as metathesis or double decomposition) and neutralization.

Synthesis Methodologies

Precipitation Method

The precipitation method, a type of metathesis or double decomposition reaction, is a widely employed technique for the synthesis of calcium dodecanoate. This method involves the reaction of a soluble dodecanoate salt with a soluble calcium salt in a suitable solvent, leading to the precipitation of the insoluble calcium dodecanoate.

A common variation of this method involves the in-situ formation of the soluble dodecanoate salt by neutralizing dodecanoic acid with a base, followed by the addition of a calcium salt.

Reaction Scheme:

2 C₁₁H₂₃COOM + CaCl₂ → Ca(C₁₁H₂₃COO)₂↓ + 2 MCl (where M can be Na⁺ or K⁺)

Alternatively:

2 C₁₁H₂₃COOH + 2 NaOH → 2 C₁₁H₂₃COONa + 2 H₂O 2 C₁₁H₂₃COONa + CaCl₂ → Ca(C₁₁H₂₃COO)₂↓ + 2 NaCl

This protocol describes the synthesis of calcium dodecanoate via the reaction of sodium dodecanoate (formed in situ from dodecanoic acid and sodium hydroxide) with calcium chloride in an ethanol-water solvent system[6].

Materials:

-

Dodecanoic acid (Lauric acid, ≥98%)

-

Sodium hydroxide (NaOH, ≥97%)

-

Calcium chloride (CaCl₂, anhydrous, ≥96%)

-

Ethanol (95%)

-

Deionized water

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Sodium Dodecanoate Solution:

-

In the reaction vessel, dissolve 40.0 g (0.2 mol) of dodecanoic acid in 200 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water.

-

Slowly add the sodium hydroxide solution to the dodecanoic acid solution with continuous stirring. The reaction is exothermic. Maintain the temperature at approximately 60°C.

-

-

Precipitation of Calcium Dodecanoate:

-

Prepare a solution of 11.1 g (0.1 mol) of anhydrous calcium chloride in 100 mL of deionized water.

-

Heat the sodium dodecanoate solution to 70-75°C.

-

Slowly add the calcium chloride solution dropwise to the hot sodium dodecanoate solution over a period of 30 minutes with vigorous stirring.

-

A white precipitate of calcium dodecanoate will form immediately.

-

After the addition is complete, continue stirring the mixture at 70-75°C for an additional 1 hour to ensure complete reaction.

-

-

Purification and Drying:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove any unreacted salts (e.g., NaCl). Test the filtrate for the absence of chloride ions using a silver nitrate solution.

-

Subsequently, wash the filter cake with a small amount of ethanol to remove any unreacted dodecanoic acid.

-

Dry the purified calcium dodecanoate in a drying oven at 80-90°C for 12 hours or until a constant weight is achieved.

-

Workflow for Precipitation Synthesis:

Neutralization Method

The neutralization method offers a more direct route to calcium dodecanoate by reacting dodecanoic acid with a calcium base, such as calcium hydroxide or calcium oxide, in an aqueous or mixed-solvent medium. This method avoids the use of intermediate alkali metal salts.

Reaction Scheme:

2 C₁₁H₂₃COOH + Ca(OH)₂ → Ca(C₁₁H₂₃COO)₂↓ + 2 H₂O

This protocol details the synthesis of calcium dodecanoate through the direct neutralization of dodecanoic acid with calcium hydroxide[7][8].

Materials:

-

Dodecanoic acid (Lauric acid, ≥98%)

-

Calcium hydroxide (Ca(OH)₂, ≥95%)

-

Ethanol (95%)

-

Deionized water

Equipment:

-

Reaction vessel with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Reaction Mixture Preparation:

-

In the reaction vessel, prepare a suspension of 7.41 g (0.1 mol) of calcium hydroxide in 150 mL of a 1:1 (v/v) ethanol-water mixture.

-

In a separate beaker, melt 40.0 g (0.2 mol) of dodecanoic acid by gentle heating (melting point ~44°C).

-

-

Neutralization Reaction:

-

Heat the calcium hydroxide suspension to reflux (approximately 80-85°C) with vigorous stirring.

-

Slowly add the molten dodecanoic acid to the refluxing suspension over 30 minutes.

-

Continue the reflux with stirring for 4 hours to ensure the completion of the neutralization reaction. The formation of a white precipitate will be observed.

-

-

Purification and Drying:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with hot deionized water to remove any unreacted calcium hydroxide.

-

Follow with a wash using ethanol to remove any residual dodecanoic acid.

-

Dry the final product in a drying oven at 80-90°C to a constant weight.

-

Workflow for Neutralization Synthesis:

Characterization and Data Presentation

The synthesized calcium dodecanoate should be characterized to confirm its identity, purity, and physical properties. The primary analytical techniques for this purpose are Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The formation of calcium dodecanoate is confirmed by the appearance of characteristic carboxylate salt absorption bands and the disappearance of the carboxylic acid C=O and O-H bands of dodecanoic acid.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) for Calcium Dodecanoate | Reference |

| Asymmetric C-H stretch (CH₂) | ~2920 | [6] |

| Symmetric C-H stretch (CH₂) | ~2850 | [6] |

| Asymmetric COO⁻ stretch | 1540 - 1580 | [6] |

| Symmetric COO⁻ stretch | 1400 - 1450 | [6] |

| C-C backbone vibrations | 1060 - 1150 | [6] |

| C-H deformations | 1290 - 1440 | [6] |

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the synthesized calcium dodecanoate. The diffraction pattern, with its characteristic peaks at specific 2θ angles, can be used to identify the crystalline phases present and assess the crystallinity of the product. The XRD patterns of calcium dodecanoate suggest a lamellar bilayer arrangement[6].

| 2θ Angle (°) | Relative Intensity | Corresponding d-spacing (Å) |

| Low angles (<10°) | Strong | Reflects lamellar spacing |

| ~20-25° | Multiple peaks | Reflects hydrocarbon chain packing |

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of calcium dodecanoate. The analysis measures the change in mass of the sample as a function of temperature.

| Temperature Range (°C) | Weight Loss (%) | Associated Event | Reference |

| < 200 | Minimal | Loss of adsorbed water/solvent | [6] |

| > 200 | Significant | Decomposition of the compound | [6] |

Role in Drug Development and Signaling Pathways

Calcium dodecanoate is primarily utilized as a pharmaceutical excipient, where it functions as a lubricant, glidant, and mold-release agent in the manufacturing of tablets and capsules[1][]. Its lubricating properties prevent the adhesion of the formulation to the punches and dies of the tablet press, ensuring uniformity of dosage and preventing manufacturing defects.

The direct role of calcium dodecanoate in cellular signaling pathways is not extensively documented. However, as a calcium salt of a fatty acid, its components can be involved in biological processes.

-

Calcium Signaling: Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including gene expression, cell proliferation, apoptosis, and neurotransmission[9][10][11]. Any formulation that releases calcium ions could potentially influence local calcium homeostasis, although the contribution from an insoluble excipient like calcium dodecanoate is likely minimal under normal physiological conditions.

-

Fatty Acid Metabolism: Dodecanoic acid (lauric acid) is a medium-chain fatty acid that can be metabolized by cells. Its incorporation into drug delivery systems, such as nanoparticles, could potentially influence the interaction of these systems with cell membranes and their subsequent cellular uptake and trafficking.

The relationship between calcium dodecanoate as an excipient and its potential influence on cellular signaling is an area that warrants further investigation, particularly in the context of drug delivery system design.

Logical Relationship in Pharmaceutical Formulation:

Conclusion

This technical guide has detailed two robust and reproducible methods for the synthesis of calcium dodecanoate: precipitation and neutralization. The provided experimental protocols, along with the tabulated characterization data, offer a solid foundation for the preparation and analysis of this compound. While the primary role of calcium dodecanoate in drug development is as an excipient, the fundamental cellular activities of its constituent ions and fatty acid chains suggest potential for its application in more advanced drug delivery systems. Further research into the biological interactions of calcium dodecanoate-based formulations is encouraged to explore these possibilities.

References

- 1. Role of Calcium Stearate in Pharma and Plastics Industries [celluloseankit.com]

- 3. Calcium Laurate or Calcium Dodecanoate Manufacturers [anmol.org]

- 4. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]

- 7. nbinno.com [nbinno.com]

- 8. Neutralization Reaction | Chemistry Experiment | Medium [medium.com]

- 9. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Solubility of Calcium Dodecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). As a metallic soap, its solubility characteristics in organic solvents are of critical importance in a wide array of applications, including pharmaceuticals, cosmetics, lubricants, and polymer processing. In pharmaceutical formulations, it can act as a lubricant, an emulsifying agent, or a stabilizer. Understanding its solubility behavior is paramount for optimizing formulation development, ensuring product stability, and controlling manufacturing processes.

This technical guide provides a comprehensive overview of the solubility of calcium dodecanoate in various organic solvents. It is important to note that while general solubility trends are established, precise quantitative data in the public domain is limited. The information presented herein is a synthesis of available qualitative data and established principles of metallic soap solubility.

Factors Influencing the Solubility of Calcium Dodecanoate

The dissolution of calcium dodecanoate in an organic solvent is a complex process governed by several factors:

-

Nature of the Solvent: The polarity of the organic solvent plays a crucial role. As an alkaline earth metal soap, calcium dodecanoate exhibits greater solubility in non-polar organic solvents compared to polar ones. The long hydrocarbon chains of the dodecanoate anions interact favorably with non-polar solvent molecules.

-

Temperature: The solubility of calcium dodecanoate in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid soap.

-

Chain Length of the Fatty Acid: While this guide focuses on dodecanoic acid (a 12-carbon chain), it is a general principle that longer fatty acid chains in metallic soaps tend to enhance solubility in non-polar organic solvents.

-

Presence of Impurities: The purity of both the calcium dodecanoate and the solvent can significantly impact measured solubility values.

Quantitative Solubility Data

Despite extensive literature searches, a comprehensive, publicly available dataset of the quantitative solubility of calcium dodecanoate in a wide range of organic solvents at various temperatures is not available. The data is often proprietary or published in older, less accessible literature. The following table, therefore, presents qualitative solubility information based on general statements found in scientific and technical documents.

| Organic Solvent Category | Solvent Examples | Qualitative Solubility of Calcium Dodecanoate |

| Alcohols | Methanol, Ethanol | Generally described as soluble, though quantitative data is scarce. |

| Ketones | Acetone | Stated to be a solvent for washing and purification, implying some degree of solubility. |

| Aromatic Hydrocarbons | Benzene, Toluene | Expected to be soluble due to the non-polar nature of these solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be soluble, particularly at elevated temperatures. |

| Ethers | Diethyl ether | General statements suggest solubility. |

| Chlorinated Solvents | Chloroform | Often cited as a solvent for metal soaps. |

Note: The lack of specific g/100g data necessitates that researchers and formulation scientists determine the solubility of calcium dodecanoate in their specific solvent systems and operating conditions experimentally.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of calcium dodecanoate in an organic solvent using the gravimetric method. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Gravimetric Method for Solubility Determination

Objective: To determine the solubility of calcium dodecanoate in a specific organic solvent at a given temperature.

Materials:

-

Calcium dodecanoate (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with hot plate

-

Analytical balance (accurate to ±0.0001 g)

-

Sintered glass filter or appropriate filtration apparatus

-

Drying oven

-

Desiccator

-

Volumetric flasks and pipettes

-

Erlenmeyer flasks with stoppers

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of calcium dodecanoate to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature. If a shaker bath is unavailable, a magnetic stirrer on a hot plate can be used, ensuring the temperature is carefully controlled and monitored.

-

Agitate the mixture for a sufficient period to reach equilibrium. This time can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the solubility value stabilizes). 24 to 48 hours is often a reasonable starting point.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.

-

Filter the withdrawn sample through a pre-weighed, fine-porosity sintered glass filter to remove any suspended solid particles. The filtration apparatus should also be maintained at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. This can be done at room temperature or with gentle heating, depending on the volatility of the solvent. Avoid excessive heat that could cause decomposition of the calcium dodecanoate.

-

Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent but below the decomposition temperature of calcium dodecanoate (e.g., 60-80 °C).

-

Dry the residue to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved calcium dodecanoate by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, most commonly as grams of solute per 100 grams of solvent ( g/100g ).

Solubility ( g/100g solvent) = (Mass of dissolved calcium dodecanoate / Mass of solvent) x 100

The mass of the solvent can be determined from the volume of the saturated solution withdrawn and the density of the solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of calcium dodecanoate solubility.

Logical Relationship in Solubility Studies

The interplay of key factors determines the solubility of calcium dodecanoate. The following diagram illustrates this logical relationship.

Conclusion

An In-depth Technical Guide to the Thermal Properties of Calcium Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Calcium dodecanoate (also known as calcium laurate), a metallic soap with increasing relevance in various scientific and industrial applications, including pharmaceuticals. This document details the key thermal events, presents quantitative data in a structured format, and outlines the experimental protocols used for their determination.

Introduction to Calcium Dodecanoate

Calcium dodecanoate is the calcium salt of dodecanoic acid (lauric acid). Its structure consists of a calcium ion (Ca²⁺) coordinated to two dodecanoate anions. This arrangement results in a lamellar crystalline structure in the solid state. The thermal behavior of this material is of critical importance for its application as a lubricant, stabilizer, and excipient in various formulations. Understanding its melting point, phase transitions, and decomposition profile is essential for predicting its performance and stability under different processing and storage conditions.

Quantitative Thermal Properties

The key thermal properties of Calcium dodecanoate are summarized in the table below. It is important to note that some literature reports a significantly lower melting point (around 43.8 °C); this is likely attributable to impurities or the presence of hydrates in the analyzed samples.[1] The consensus in more recent and detailed thermal analysis studies points to a much higher melting temperature for the pure, anhydrous form.[2]

| Thermal Property | Value | Notes |

| Melting Point | 182 °C | Represents the transition to an isotropic molten salt phase. |

| Chain Disorder Transition | 100 - 150 °C | A solid-solid transition to a 'rotator' phase where the aliphatic chains gain rotational freedom. |

| Decomposition Onset | ~200 °C | The temperature at which thermal degradation begins, primarily through decarboxylation. |

| Specific Heat Capacity | Data not available | Specific heat capacity values for Calcium dodecanoate are not readily available in the reviewed literature. For reference, the specific heat of lauric acid is 1.80 J/g.[3] |

Phase Transitions and Decomposition Mechanism

Calcium dodecanoate exhibits a series of thermal events upon heating. The first significant event is a solid-solid phase transition occurring between 100 and 150 °C.[2] In this transition, the ordered crystalline lattice transforms into a more disordered 'rotator' phase, where the long aliphatic chains of the dodecanoate molecules gain rotational mobility while the overall layered structure is maintained.

The melting of Calcium dodecanoate to an isotropic liquid occurs at approximately 182 °C.[2] Above this temperature, the ionic layers dissociate, and the material behaves as a molten salt.

Thermal decomposition commences at around 200 °C.[2] The primary mechanism of decomposition is decarboxylation, which involves the loss of carbon dioxide from the carboxylate groups. This process leads to the formation of ketones and ultimately yields calcium carbonate as a solid residue.[2]

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of Calcium dodecanoate is primarily achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the typical experimental methodologies for these techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to determine the thermal stability and decomposition profile of Calcium dodecanoate by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of Calcium dodecanoate (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is ideal for determining melting points, phase transition temperatures, and enthalpies of these transitions.

Methodology:

-

Sample Preparation: A small amount of Calcium dodecanoate (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: A common method involves a heat-cool-heat cycle to erase the sample's prior thermal history.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first to obtain data on the amorphous sample.

-

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting and phase transitions, appear as peaks.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide on the Antibacterial Mechanism of Action of Calcium Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of the 12-carbon saturated fatty acid, lauric acid. It has garnered significant attention for its selective and potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes.[1][2][3] Its mechanism of action is primarily driven by the laurate moiety, which disrupts bacterial cell membranes, leading to cell death.[4][5][6] A critical feature of its activity is a strong dependence on environmental pH, with significantly enhanced bactericidal effects observed under acidic conditions.[1][7] This technical guide provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to support further research and development.

Core Mechanism of Action

The antibacterial effect of calcium dodecanoate is a multi-faceted process primarily attributed to the lauric acid component following the salt's dissociation.[8] The mechanism can be dissected into two key areas: membrane disruption and the influence of pH.

Primary Role of the Dodecanoate (Laurate) Moiety: Membrane Disruption

The fundamental bactericidal action of laurate is the targeted disruption of the bacterial cell membrane's integrity.[4][9]

-

Intercalation and Fluidity Change: The lipophilic 12-carbon aliphatic chain of lauric acid readily intercalates into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the ordered lipid packing, leading to an increase in membrane fluidity.[9]

-

Permeability and Leakage: The disruption of the membrane structure compromises its function as a selective barrier. This results in increased permeability, causing the leakage of essential intracellular components, such as ions (e.g., K+) and small metabolites.[6][10]

-

Inhibition of Membrane-Bound Processes: The altered membrane environment and potential dissipation of the proton motive force inhibit critical membrane-bound cellular processes. These include the electron transport chain and oxidative phosphorylation, which are vital for ATP synthesis.[10]

-

Inhibition of Nutrient Uptake: The compromised membrane integrity can also lead to the inhibition of essential nutrient transport systems, such as amino acid uptake, further starving the cell.[3]

The Critical Influence of pH

The antibacterial potency of calcium dodecanoate is profoundly influenced by pH, with greater activity observed in acidic environments.[2][7] This phenomenon is explained by the "protonated shuttle" model.

-

Extracellular State: In an acidic environment (lower pH), a higher proportion of the laurate molecules exist in their non-dissociated (protonated) lauric acid form (C₁₁H₂₃COOH).

-

Membrane Penetration: This uncharged, non-dissociated form is more lipophilic and can more easily penetrate the hydrophobic bacterial cell membrane compared to the charged laurate anion (C₁₁H₂₃COO⁻).[1]

-

Intracellular Dissociation: Once inside the bacterial cytoplasm, which typically maintains a more neutral pH (around 7.5), the lauric acid molecule dissociates, releasing a proton (H⁺) and the laurate anion.

-

Internal Disruption: This release of protons leads to the acidification of the cytoplasm, which can denature proteins and inhibit enzymatic activity. The intracellular laurate anions can then exert their membrane-disrupting effects from within.[1]

This pH-dependent mechanism contributes to the compound's efficacy and has implications for its application in various physiological or formulation environments.

The Role of the Calcium Ion

While the laurate moiety is the primary bactericidal agent, the calcium ion (Ca²⁺) may play a secondary or synergistic role. In solution, calcium dodecanoate dissociates into calcium ions and laurate anions.[8] While the primary focus is on the laurate, Ca²⁺ itself can interact with bacterial membranes, potentially enhancing the disruptive effect, although this is less characterized for calcium dodecanoate specifically.

Quantitative Efficacy Data

The bactericidal activity of calcium dodecanoate has been quantified primarily through time-kill assays, measuring the reduction in viable bacterial counts (Colony Forming Units, CFU) over time.

Table 1: Bactericidal Activity of Calcium Dodecanoate Against Various Staphylococci at Different pH Values

| Bacterial Species | pH | Incubation Time (hours) | Mean Log₁₀ CFU/mL Reduction | Initial Bacterial Count (Log₁₀ CFU/mL) | Final Bacterial Count (Log₁₀ CFU/mL) |

| Staphylococcus aureus | 7.0 | 24 | ~0.8[1] | 5.7 ± 0.2 | 4.9 ± 0.4[1] |

| Staphylococcus aureus | 6.0 | 1 | ~3.4[11] | 5.5 ± 0.5 | 2.1 ± 1.8[1][11] |

| Staphylococcus aureus | 6.0 | 3 | >5.4[11] | 5.5 ± 0.5 | <0.1[11] |

| Staphylococcus aureus | 5.0 | 24 | >5.4[1] | 5.5 ± 0.2 | <0.1[1] |

| Propionibacterium acnes | 6.0 | 3 | ~1.5[11] | 5.8 ± 0.1 | 4.3 ± 0.4[11] |

| Propionibacterium acnes | 6.0 | 24 | >5.7[11] | 5.8 ± 0.1 | <0.1[11] |

| Staphylococcus epidermidis | 7.0 | 24 | ~0.6[12] | 5.7 ± 0.1 | 5.1 ± 0.0[12] |

| Staphylococcus epidermidis | 6.0 | 24 | ~0.8[12] | 5.6 ± 0.1 | 4.8 ± 0.2[12] |

| Staphylococcus epidermidis | 5.0 | 24 | ~2.5[12] | 5.7 ± 0.4 | 3.2 ± 0.4[12] |

Data compiled from Morikawa et al., 2018.[1][12]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Lauric Acid and Related Compounds

Specific MIC data for calcium dodecanoate is not widely published. However, data for lauric acid and its salts provide a strong indication of its potency.

| Compound | Bacterial Species | MIC | Reference |

| Lauric Acid | Staphylococcus aureus | 156 µg/mL | [9] |

| Lauric Acid | Helicobacter pylori | ~200 µg/mL (1 mM) | [13] |

| Potassium Laurate (C12K) | Bacillus subtilis | Effective at 175 mM | [14] |

| Potassium Laurate (C12K) | Various poultry pathogens | Broad activity at 0.5 M | [15] |

Visualizations: Mechanisms and Workflows

Proposed Mechanism of Action

The following diagram illustrates the pH-dependent mechanism by which calcium dodecanoate exerts its antibacterial effect.

Caption: pH-dependent antibacterial mechanism of calcium dodecanoate.

Experimental Workflows

Visualizing the experimental protocols provides clarity on how efficacy data is generated.

Caption: Workflow for the laboratory synthesis of calcium dodecanoate.

Caption: Experimental workflow for a time-kill bactericidal assay.

Experimental Protocols

Synthesis of Calcium Dodecanoate

This protocol is adapted from the method described by Morikawa et al. (2018).[1]

-

Dissolution: Add 0.01 mol of lauric acid to 100 mL of a 50 wt% ethanol aqueous solution. Heat and stir the mixture in a constant temperature bath.

-

Saponification: Add 2.0 mL of a 5.0 mol/L sodium hydroxide aqueous solution to the mixture and stir for 5 minutes.

-

Precipitation: Prepare a solution of 0.0055 mol of calcium chloride dihydrate dissolved in 5.0 g of a 50 wt% ethanol aqueous solution. Add this calcium chloride solution to the main mixture and stir for 10 minutes to form a white precipitate.

-

Filtration and Washing (Water): Suction filter the resulting white turbid solution to recover the precipitate. Disperse the precipitate in approximately 100 mL of ion-exchanged water and stir in a constant temperature bath at 40°C for about 5 minutes. Perform suction filtration again to recover the washed precipitate.

-

Filtration and Washing (Acetone): Disperse the obtained precipitate in about 100 mL of acetone and stir at room temperature (25°C) for 5 minutes. Collect the final precipitate by suction filtration.

-

Drying: Dry the obtained precipitate to yield pure calcium dodecanoate powder.

Evaluation of Bactericidal Activity (Time-Kill Assay)

This generalized protocol reflects methods used to evaluate the efficacy of fatty acid salts.[1][14]

-

Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a single colony of the test bacterium (S. aureus, S. epidermidis, etc.). Incubate overnight under appropriate conditions (e.g., 37°C, aerobic). Wash the resulting cell pellet with a buffer (e.g., phosphate-buffered saline) and resuspend to a standardized density, typically ~10⁶ CFU/mL.

-

Test Solution Preparation: Prepare a stock solution of calcium dodecanoate in a suitable buffer (e.g., phosphate-citrate buffer) adjusted to the desired test pH (e.g., 5.0, 6.0, 7.0).

-

Exposure: Mix the bacterial suspension with the calcium dodecanoate test solution in a 1:1 ratio. Include a control tube where the test solution is replaced with the buffer alone. Incubate all tubes at 37°C.

-

Sampling: At specified time intervals (e.g., 0, 1, 3, and 24 hours), withdraw an aliquot from each tube.

-

Quantification: Immediately perform ten-fold serial dilutions of the aliquot in a neutralizing buffer or saline. Plate 100 µL of appropriate dilutions onto a non-selective agar medium (e.g., Tryptic Soy Agar).

-

Incubation and Counting: Incubate the plates for 24-48 hours, then count the number of visible colonies to determine the CFU/mL at each time point.

-

Analysis: Calculate the Log₁₀ CFU/mL reduction by comparing the viable counts in the test suspension to the initial count at time zero.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the standard broth microdilution method.[13]

-

Preparation of Test Agent: Prepare a stock solution of calcium dodecanoate in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the calcium dodecanoate solution in CAMHB to achieve a range of desired final concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the time-kill assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of calcium dodecanoate at which there is no visible bacterial growth.

Conclusion and Future Directions

The antibacterial action of calcium dodecanoate is robustly defined by the membrane-disrupting properties of its laurate component, a mechanism that is significantly amplified in acidic environments. This pH dependency is a key characteristic that can be leveraged in targeted applications, such as topical formulations for skin conditions where the pH is naturally acidic. Its selective activity, showing higher potency against pathogenic bacteria like S. aureus while sparing commensal species like S. epidermidis at neutral pH, further enhances its therapeutic potential.[1][11]

For drug development professionals, calcium dodecanoate represents a promising candidate that combines efficacy with a mechanism that may be less prone to developing resistance compared to traditional antibiotics that target specific metabolic pathways.

Future research should focus on:

-

Elucidating the precise synergistic or additive role of the calcium ion in membrane interaction.

-

Expanding efficacy testing against a broader panel of clinically relevant Gram-positive and Gram-negative pathogens.

-

Investigating its activity against bacterial biofilms, where pH gradients are common.

-

Developing advanced formulations that optimize local pH to maximize antibacterial potency.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of pH on Bactericidal Activities of Calcium Laurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH on Bactericidal Activities of Calcium Laurate [jstage.jst.go.jp]

- 8. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]

- 9. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. matec-conferences.org [matec-conferences.org]

- 15. Bactericidal activity of alkaline salts of fatty acids towards bacteria associated with poultry processing | Engormix [en.engormix.com]

Toxicology Profile of Calcium Dodecanoate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicology profile of calcium dodecanoate (CAS No. 4696-56-4), a calcium salt of lauric acid. The toxicological assessment of calcium dodecanoate is primarily based on the dissociation of the salt into calcium and dodecanoate (laurate) ions in biological systems. Consequently, the toxicological data for lauric acid is considered highly relevant and is extensively reviewed herein. This document summarizes key toxicological endpoints, including acute and chronic toxicity, local tissue effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed methodologies for pivotal experimental studies are provided, and key cellular mechanisms are illustrated through signaling pathway diagrams. All quantitative data are presented in structured tables for ease of reference and comparison.

Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of the saturated fatty acid, lauric acid. It is utilized in various industrial applications, including as a food additive (E-number E470a), an emulsifier, a stabilizer, and a lubricant in cosmetics and pharmaceuticals.[1] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use. The European Food Safety Authority (EFSA) has evaluated the salts of fatty acids (E 470a), including calcium dodecanoate, and concluded that there is no need for a numerical Acceptable Daily Intake (ADI), considering them of no safety concern at the reported uses and use levels.[2][3] This assessment is largely predicated on the expectation that these salts dissociate into their corresponding fatty acids and cations in the gastrointestinal tract.[2][3][4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Calcium bis(dodecanoate) | [5] |

| Synonyms | Calcium laurate, Dodecanoic acid, calcium salt | [5] |

| CAS Number | 4696-56-4 | [6] |

| Molecular Formula | C24H46CaO4 | [5] |

| Molecular Weight | 438.7 g/mol | [5] |

| Appearance | White, powdery solid | [1] |

Toxicokinetics

Upon oral ingestion, calcium dodecanoate is expected to readily dissociate in the acidic environment of the stomach and the gastrointestinal tract into calcium ions and free lauric acid.[2][3][4] Lauric acid, a medium-chain fatty acid, is then absorbed, digested, and transported in the body.[5] It is primarily metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production or be used in the synthesis of other biomolecules.[4]

Toxicology Profile

The toxicological data for calcium dodecanoate is limited. Therefore, the following sections primarily summarize the available data for lauric acid as a surrogate.

Acute Toxicity

Lauric acid exhibits low acute toxicity via oral and dermal routes of administration.

| Endpoint | Species | Route | Value | Guideline | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg bw | OECD 401 | [7][8] |

| LD50 | Rat | Oral | 12,000 mg/kg bw | - | [2][9] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg bw | OECD 434 | [3] |

Local Tissue Effects

Skin Irritation

Lauric acid is generally considered to be non-irritating to the skin. In a study following OECD Guideline 404, lauric acid was found to cause no skin irritation in rabbits after a 4-hour application.[3] Another Draize test in rabbits reported mild skin irritation with a 500 mg application.[2][9]

Eye Irritation

Lauric acid has been shown to cause eye irritation. A study following OECD Guideline 405 concluded that it causes serious eye damage in rabbits.[3] A Draize test using 100 mg in rabbit eyes resulted in mild irritation.[2][9]

Skin Sensitization

Available data suggests that lauric acid is not a skin sensitizer.[10]

Repeated Dose Toxicity

Information on the repeated dose toxicity of calcium dodecanoate is scarce. However, studies on lauric acid indicate a low potential for toxicity upon repeated exposure. A 28-day repeated-dose oral toxicity study in rats with lauric acid at a dose of 100 mg/kg/day showed no signs of toxicity or mortality.[11]

Genotoxicity

Salts of fatty acids, including calcium dodecanoate, are not considered to be of concern for genotoxicity.[2] This is supported by negative results in genotoxicity assays for lauric acid.

| Assay | Test System | Result | Guideline | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | Negative | OECD 471 | [12] |

| In vivo Micronucleus Test | Mouse peripheral blood erythrocytes | Negative | - | [12] |

Carcinogenicity

In a 2-year dermal study on lauric acid diethanolamine condensate in rats and mice, there was no evidence of carcinogenic activity related to the lauric acid moiety.[12]

Reproductive and Developmental Toxicity

There is no specific data on the reproductive and developmental toxicity of calcium dodecanoate.[2][3] Studies on related fatty acid compounds suggest a low risk. A combined repeated dose and reproduction/developmental toxicity screening study (OECD 422) and a prenatal developmental toxicity study (OECD 414) on vinyl laurate in rats did not show any adverse effects on reproductive performance or fetal development, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.[13]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401 - Modified)

-

Test System: Young adult rats of a single sex (females are generally preferred as they tend to be slightly more sensitive).

-

Administration: A single dose of the test substance is administered by oral gavage.

-

Dose Levels: A sequential testing procedure with a limited number of animals is used, starting with a dose expected to produce some signs of toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is determined, or the substance is classified into a toxicity category.

Experimental workflow for an acute oral toxicity study.

Skin Irritation (OECD Guideline 404)

-

Test System: Albino rabbits.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Experimental workflow for a skin irritation study.

Eye Irritation (OECD Guideline 405)

-

Test System: Albino rabbits.

-

Application: A 0.1 g or 0.1 mL sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of ocular lesions is scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Method: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

Signaling Pathways

Recent research has elucidated a potential mechanism of action for lauric acid-induced cellular effects, specifically eryptosis (the suicidal death of red blood cells). This process is characterized by cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine. Lauric acid has been shown to induce eryptosis through a calcium-dependent pathway.[4][14][15]

The proposed signaling pathway involves the following key steps:

-

Increased Intracellular Calcium: Lauric acid exposure leads to an influx of extracellular calcium into the red blood cell, resulting in a significant increase in cytosolic calcium concentrations.[4][14]

-

Oxidative Stress: The elevated intracellular calcium triggers an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[4][14]

-

Lipid Peroxidation: The accumulation of ROS causes peroxidative damage to lipids in the cell membrane.[4]

-

Casein Kinase 1α (CK1α) Stimulation: Lauric acid has been shown to stimulate the activity of CK1α, a kinase involved in various cellular processes, including eryptosis.[4][14][15]

-

Phosphatidylserine (PS) Exposure: The culmination of these events leads to the externalization of phosphatidylserine on the outer leaflet of the red blood cell membrane, a hallmark of eryptosis.[4][14]

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. il.mahidol.ac.th [il.mahidol.ac.th]

- 4. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. rierdenchemical.com [rierdenchemical.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Lauric acid - Wikipedia [en.wikipedia.org]

- 9. westliberty.edu [westliberty.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subchronic toxicity, toxicity to reproduction and prenatal developmental toxicity of vinyl laurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - ProQuest [proquest.com]

- 15. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcium Dodecanoate: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for calcium dodecanoate (also known as calcium laurate). The information is curated to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and clear visual representations of key biological and safety-related processes.

Section 1: Physicochemical and Toxicological Profile

Calcium dodecanoate is the calcium salt of dodecanoic acid (lauric acid), a saturated medium-chain fatty acid.[1] It is a white powder with limited solubility in water but is soluble in organic solvents.[2][3] While it is used in various industrial applications, including as a lubricant, emulsifier, and stabilizer, its biological and toxicological profiles are of primary interest in a research and development setting.[4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of calcium dodecanoate.

| Property | Value | Source |

| Chemical Formula | C24H46CaO4 | [2] |

| Molecular Weight | 438.70 g/mol | [2] |

| CAS Number | 4696-56-4 | [2] |

| Appearance | White powder | [3] |

| Melting Point | 182 °C | [2] |

| Water Solubility | 2.6e-05 g/L (predicted) | [6] |

| logP | 9.07 (predicted) | [6] |

Toxicological Data

Comprehensive quantitative toxicological data for calcium dodecanoate is limited in publicly available literature and safety data sheets. Much of the available information notes that specific toxicity values have not been determined. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that calcium laurate is safe in cosmetics when formulated to be non-irritating and non-sensitizing.[7] For a more complete toxicological assessment, data for the parent compound, lauric acid, is often considered.

| Parameter | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | - | - | [6] |

| Acute Dermal Toxicity (LD50) | No data available | - | - | [6] |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | [6] |

Ecotoxicological Data

| Parameter | Value | Species | Duration | Source |

| Toxicity to Fish (LC50) | No data available | - | - | [8] |

| Toxicity to Daphnia (EC50) | No data available | - | - | [8] |

| Toxicity to Algae (EC50) | No data available | - | - | [8] |

Section 2: Biological Activity and Signaling Pathways

While calcium dodecanoate itself is primarily used as an excipient, its constituent fatty acid, lauric acid, is biologically active and has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for researchers investigating the effects of formulations containing calcium dodecanoate.

PPARα Signaling Pathway

Lauric acid acts as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation.[10] Activation of PPARα by lauric acid can lead to the upregulation of genes involved in lipid metabolism.[10]

EGFR/ERK Signaling Pathway

Studies have shown that lauric acid can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and stimulating the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[11]

TLR4 Signaling Pathway

Lauric acid can also activate Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system.[12][13] This activation can influence cellular metabolism and inflammatory responses.[12]

Section 3: Experimental Protocols

The following are generalized protocols for investigating the signaling pathways affected by lauric acid. Researchers should optimize these protocols for their specific experimental systems.

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to determine if lauric acid activates PPARα.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect cells with a PPARα expression vector, a Renilla luciferase control vector, and a luciferase reporter vector containing a PPRE.

-

-

Treatment:

-

24 hours post-transfection, treat cells with varying concentrations of lauric acid (solubilized in a suitable vehicle, e.g., DMSO) or a known PPARα agonist (positive control).

-

Include a vehicle-only control.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency.

-

-

Data Analysis:

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

EGFR and ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the phosphorylation of EGFR and ERK in response to lauric acid treatment.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A431, HeLa) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with lauric acid for various time points. Include a positive control (e.g., EGF) and an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Section 4: Safety and Handling

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), calcium dodecanoate is generally not classified as a hazardous substance.[10] However, some suppliers may indicate it as an irritant, potentially causing skin and eye irritation.[12] It may also be harmful if swallowed or inhaled.[12]

First-Aid Measures

The following workflow outlines the general first-aid procedures for exposure to calcium dodecanoate. Always consult the specific Safety Data Sheet (SDS) for the material in use.

Handling and Storage

-

Handling: Avoid formation of dust and aerosols.[11] Provide appropriate exhaust ventilation at places where dust is formed.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[11]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[11]

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level exposures, use a full-face particle respirator type P100 (US) or P3 (EU EN 143).[11]

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment.[10] Avoid dust formation.[10] Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Sweep up and shovel.[14] Keep in suitable, closed containers for disposal.[14]

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Not flammable or combustible.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10]

This technical guide provides a summary of the available safety and biological data for calcium dodecanoate. It is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Researchers should always consult the SDS before handling any chemical.

References

- 1. Lauric Acid Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msd.com [msd.com]

- 4. licorbio.com [licorbio.com]

- 5. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. echemi.com [echemi.com]

- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium laurate (4696-56-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lowtoxinforum.com [lowtoxinforum.com]

- 13. researchgate.net [researchgate.net]

- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

A Comprehensive Technical Review of Calcium Dodecanoate for Researchers and Drug Development Professionals

An In-depth Guide to the Properties, Synthesis, Analysis, and Applications of Calcium Dodecanoate

Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is a versatile compound with a wide range of applications in various industries, including pharmaceuticals, cosmetics, food production, and polymer manufacturing. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical and physical properties, synthesis methods, and biological interactions is crucial for leveraging its potential in novel applications. This technical guide provides a comprehensive literature review of calcium dodecanoate, summarizing key data, detailing experimental protocols, and visualizing important concepts to facilitate further research and development.

Chemical and Physical Properties

Calcium dodecanoate is a white, waxy powder that is insoluble in water but soluble in organic solvents[1]. It is an organometallic compound formed from one calcium ion and two laurate anions[1]. A summary of its key chemical and physical properties is presented in Table 1.

There are conflicting reports regarding the melting point of calcium dodecanoate, with values ranging from 43.8°C to 182°C. This discrepancy may be attributed to differences in the purity of the compound, its hydration state, or variations in crystalline structure[1].

Table 1: Chemical and Physical Properties of Calcium Dodecanoate

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₆CaO₄ | [2] |

| Molecular Weight | 438.7 g/mol | [2] |

| IUPAC Name | calcium;dodecanoate | [2] |

| Synonyms | Calcium laurate, Dodecanoic acid calcium salt | [3] |

| CAS Number | 4696-56-4 | [3] |

| Appearance | White powder | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

| Melting Point | 43.8°C to 182°C (conflicting reports) | [1] |

Synthesis of Calcium Dodecanoate

Calcium dodecanoate can be synthesized through several methods, primarily involving precipitation reactions. The three main approaches are direct metathesis, neutralization, and an ethanol-aqueous solution method[1].

Synthesis via Neutralization Reaction

This method involves the direct reaction of lauric acid with a calcium base, such as calcium hydroxide or calcium oxide, in an aqueous medium. The resulting calcium dodecanoate precipitates out of the solution and can be collected by filtration.

Experimental Protocol: Neutralization Synthesis

-

Reactant Preparation: Prepare a fatty acid feedstock containing lauric acid. If the feedstock is solid, heat it to a temperature above its melting point.

-

Admixture Formation: Add approximately 1.0 to 2.5 equivalents of calcium oxide to the lauric acid feedstock to form a reactive admixture.

-

Hydration and Neutralization: Add 2 to 5 equivalents of water relative to the calcium oxide. The exothermic hydration of calcium oxide to calcium hydroxide provides the heat necessary for the neutralization reaction to proceed.

-

Precipitation and Collection: The calcium dodecanoate will precipitate as a white solid. Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected precipitate with water and then with a solvent like ethanol to remove any unreacted starting materials or byproducts. Dry the purified calcium dodecanoate.

Analytical Methods for Characterization

Several analytical techniques are employed to characterize the structure, purity, and thermal properties of calcium dodecanoate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the calcium salt.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground calcium dodecanoate sample with dry potassium bromide powder. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The disappearance of the characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) from lauric acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively, confirm the formation of the calcium salt.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of calcium dodecanoate.

Experimental Protocol: XRD Analysis

-

Sample Preparation: The sample should be a fine, homogeneous powder. Grind the sample using a mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: Mount the powdered sample onto a sample holder.

-

Data Collection: Collect the diffraction pattern over a suitable range of 2θ angles.

-

Analysis: The resulting diffraction pattern can be used to identify the crystalline phases present and determine the crystal structure.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of calcium dodecanoate.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the calcium dodecanoate sample into an appropriate crucible (e.g., alumina).

-

TGA Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature. This will indicate decomposition temperatures.

-

DSC Analysis: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference. This will reveal phase transitions such as melting and crystallization.

Applications in Drug Development and Other Fields

Calcium dodecanoate has several applications relevant to the pharmaceutical industry and beyond.

Pharmaceutical Excipient

Calcium dodecanoate is used as an excipient in pharmaceutical formulations, primarily as a lubricant in tablet and capsule manufacturing[4][5]. It helps to reduce friction between the tablet and the die wall during compression and ejection, ensuring a smooth manufacturing process[4].

Drug Delivery Systems

References

- 1. Role of Calcium Stearate in Pharma and Plastics Industries [celluloseankit.com]

- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]